molecular formula C17H21ClN2O2 B4929558 1-(3-methoxy-2-naphthoyl)-4-methylpiperazine hydrochloride

1-(3-methoxy-2-naphthoyl)-4-methylpiperazine hydrochloride

Cat. No. B4929558
M. Wt: 320.8 g/mol
InChI Key: KGFNBDPAVRJPNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methoxy-2-naphthoyl)-4-methylpiperazine hydrochloride, also known as MN-25, is a synthetic cannabinoid that belongs to the class of Naphthoylindoles. It is a psychoactive substance that has been extensively researched for its potential applications in scientific research. MN-25 is a potent agonist of the CB1 and CB2 receptors, which are responsible for the physiological and psychoactive effects of cannabinoids.

Mechanism of Action

1-(3-methoxy-2-naphthoyl)-4-methylpiperazine hydrochloride works by binding to the CB1 and CB2 receptors in the endocannabinoid system, which are located throughout the body and brain. These receptors are part of a complex signaling system that regulates many physiological and psychological processes. When 1-(3-methoxy-2-naphthoyl)-4-methylpiperazine hydrochloride binds to these receptors, it activates a cascade of intracellular signaling pathways that lead to the various effects of cannabinoids.
Biochemical and Physiological Effects:
1-(3-methoxy-2-naphthoyl)-4-methylpiperazine hydrochloride has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation, modulate appetite and metabolism, and reduce anxiety and depression. 1-(3-methoxy-2-naphthoyl)-4-methylpiperazine hydrochloride has also been shown to have anti-tumor and neuroprotective effects, making it a potential therapeutic agent for various diseases.

Advantages and Limitations for Lab Experiments

1-(3-methoxy-2-naphthoyl)-4-methylpiperazine hydrochloride has several advantages as a research tool. It is a potent agonist of CB1 and CB2 receptors, making it a valuable tool for studying the pharmacology of these receptors. It is also relatively stable and easy to synthesize, making it a cost-effective research tool. However, 1-(3-methoxy-2-naphthoyl)-4-methylpiperazine hydrochloride has some limitations as well. It is a psychoactive substance, which may limit its use in some experiments. It also has a relatively short half-life, which may limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for research on 1-(3-methoxy-2-naphthoyl)-4-methylpiperazine hydrochloride. One direction is to investigate its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. Another direction is to study its potential as a tool for studying the endocannabinoid system and its role in various physiological and pathological processes. Finally, future research could focus on developing new synthetic cannabinoids that are more potent and selective than 1-(3-methoxy-2-naphthoyl)-4-methylpiperazine hydrochloride, with fewer psychoactive effects.

Synthesis Methods

1-(3-methoxy-2-naphthoyl)-4-methylpiperazine hydrochloride is synthesized through a multi-step process that involves the condensation of 3-methoxy-2-naphthoic acid with 4-methylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting intermediate is then converted to the hydrochloride salt of 1-(3-methoxy-2-naphthoyl)-4-methylpiperazine hydrochloride through acid-base reaction with hydrochloric acid.

Scientific Research Applications

1-(3-methoxy-2-naphthoyl)-4-methylpiperazine hydrochloride has been used extensively in scientific research as a tool to study the endocannabinoid system and its role in various physiological and pathological processes. It has been shown to have a high affinity for both CB1 and CB2 receptors, making it a valuable tool for studying the pharmacology of these receptors. 1-(3-methoxy-2-naphthoyl)-4-methylpiperazine hydrochloride has also been used to investigate the role of the endocannabinoid system in pain, inflammation, anxiety, and addiction.

properties

IUPAC Name

(3-methoxynaphthalen-2-yl)-(4-methylpiperazin-1-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2.ClH/c1-18-7-9-19(10-8-18)17(20)15-11-13-5-3-4-6-14(13)12-16(15)21-2;/h3-6,11-12H,7-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFNBDPAVRJPNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC3=CC=CC=C3C=C2OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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